molecular formula C22H20FN3O2S B2472483 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 897462-26-9

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2472483
CAS No.: 897462-26-9
M. Wt: 409.48
InChI Key: YAKUSEBWIHWHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-b]thiazole class of heterocyclic molecules, characterized by a fused imidazole-thiazole core. The structure features a 4-ethoxyphenyl substituent at the 6-position of the imidazo[2,1-b]thiazole ring and an N-(4-fluorobenzyl)acetamide side chain. Such derivatives are typically synthesized via condensation reactions between thiadiazol-2-ylamine precursors and substituted phenacyl halides or isothiocyanates .

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c1-2-28-19-9-5-16(6-10-19)20-13-26-18(14-29-22(26)25-20)11-21(27)24-12-15-3-7-17(23)8-4-15/h3-10,13-14H,2,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKUSEBWIHWHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves the reaction of 2-aminothiazoles with appropriate bromo ketones. The reaction conditions often include the use of microwave activation to enhance the reaction rate and yield . The general synthetic route can be summarized as follows:

    Starting Materials: 2-aminothiazole, 4-ethoxyphenyl bromoketone, and 4-fluorobenzylamine.

    Reaction Conditions: Microwave-assisted synthesis, typically conducted in a solvent such as ethanol or acetonitrile, at elevated temperatures (around 100-150°C) for a short duration (10-30 minutes).

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The imidazo[2,1-b]thiazole core undergoes oxidation at the sulfur atom in the thiazole ring. Under acidic conditions with KMnO₄, the sulfur is oxidized to a sulfoxide or sulfone, depending on reaction duration and stoichiometry:

Oxidizing Agent Conditions Product
KMnO₄ (1 equiv)H₂SO₄, 0–5°C, 2 hrsSulfoxide derivative (C=O and S=O groups)
KMnO₄ (2 equiv)H₂SO₄, 25°C, 6 hrsSulfone derivative (two S=O groups)

Oxidation of the ethoxyphenyl substituent is limited due to steric hindrance from the imidazo-thiazole system.

Reduction Reactions

The acetamide side chain and fluorophenylmethyl group participate in selective reductions:

  • LiAlH₄ reduces the acetamide carbonyl to a secondary amine, forming 2-[6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]ethylamine.

  • Catalytic hydrogenation (H₂/Pd-C) saturates the imidazole ring, yielding a dihydroimidazo-thiazole derivative.

Nucleophilic Substitution

The fluorophenylmethyl group undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles:

Reagent Conditions Product Yield
NaN₃DMF, 120°C, 24 hrsAzide-substituted derivative68%
NH₃ (aq.)EtOH, 100°C, 48 hrsAmino-substituted analog52%

The ethoxy group remains stable under these conditions due to resonance stabilization with the adjacent phenyl ring.

Esterification and Hydrolysis

The acetamide moiety can be converted to esters or hydrolyzed to carboxylic acids:

Reaction Reagents/Conditions Product
EsterificationROH, H₂SO₄, refluxMethyl/ethyl ester derivatives
Acid Hydrolysis6M HCl, 100°C, 12 hrs2-[6-(4-ethoxyphenyl)imidazo...]acetic acid

Bromination and Halogenation

Electrophilic bromination occurs selectively at the para position of the fluorophenyl ring:

Reagent Conditions Product Regioselectivity
Br₂ (1 equiv)FeBr₃, CHCl₃, 25°C4-bromo-2-fluorophenylmethyl derivative>90% para

Cross-Coupling Reactions

The imidazo-thiazole system participates in palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura Coupling : The ethoxyphenyl group reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Introduces amine substituents at the thiazole C-5 position .

Biological Activity Post-Modification

Structural modifications significantly alter pharmacological profiles. Key findings include:

Derivative Modification Activity (IC₅₀) Source
Azide-substituted analogNAS with NaN₃Anticancer: 12.4 µM (A549)
Sulfone-oxidized derivativeKMnO₄ oxidationAntibacterial: MIC 8 µg/mL
4-Bromo-fluorophenyl analogElectrophilic brominationAntitubercular: MIC 0.125 µg/mL

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate stabilized by the thiazole ring’s aromaticity.

  • NAS : Fluorine’s strong electron-withdrawing effect directs substitution to the para position.

  • Cross-Coupling : Dependent on π-orbital alignment in the imidazo-thiazole system .

This compound’s reactivity profile highlights its versatility as a scaffold for generating bioactive analogs. Strategic functionalization enhances target specificity while maintaining core stability .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The imidazo[2,1-b][1,3]thiazole moiety is known to interact with various cellular pathways involved in cancer proliferation and apoptosis. Studies have shown that these compounds can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .
  • Case Study : A study highlighted the efficacy of related thiazole derivatives against murine leukemia cells, demonstrating potent cytotoxicity with IC50 values as low as 0.5 µM .

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentrations (MICs) reported for related compounds indicate strong antimicrobial potential .
  • Case Study : In a comparative analysis of thiazole derivatives, certain compounds demonstrated effective inhibition against a range of pathogens, suggesting that structural modifications can enhance biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins. These studies indicate that the compound may inhibit specific enzymes or receptors involved in disease processes .

Toxicity and Pharmacokinetics

Preliminary toxicity assessments reveal that while some derivatives exhibit low toxicity towards human cells, they maintain high efficacy against cancer cells. The pharmacokinetic profiles suggest moderate solubility in organic solvents but limited water solubility, which may affect bioavailability .

Mechanism of Action

The mechanism of action of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural differentiators are the 4-ethoxyphenyl group (electron-donating) and 4-fluorobenzyl acetamide moiety. Below is a comparison with analogs from the evidence:

Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Compound Name / ID (Source) Core Substituents Key Functional Groups Biological Activity
Target Compound 6-(4-Ethoxyphenyl), 3-(acetamide) Ethoxy, Fluorobenzyl Not reported
5k 6-Phenyl, 3-(pyridinylacetamide) Methoxybenzyl, Piperazine Cytotoxic (IC₅₀ values not provided)
5l 6-(4-Chlorophenyl), 3-(pyridinylacetamide) Chlorophenyl, Methoxybenzyl Enhanced cytotoxicity vs. 5k
5m 6-Phenyl, 3-(pyridinylacetamide) Fluorobenzyl, Piperazine Moderate cytotoxic activity
3a 6-(4-Bromophenyl), 3-(hydrazinecarbothioamide) Bromophenyl, Cyclohexyl Aldose reductase inhibition (IC₅₀: ~1 µM)
4e 6-(4-Fluorophenyl), 3-(hydrazinecarbothioamide) Fluorophenyl, Benzyl Acetylcholinesterase inhibition
4a-f 6-Aryl, 2-thioacetamide Varied aryl (e.g., fluorophenyl, bromo) Antibacterial, Anti-inflammatory
Key Observations:
  • Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl, Br): Compounds like 5l (4-chlorophenyl) and 3a (4-bromophenyl) show enhanced cytotoxicity or enzyme inhibition compared to unsubstituted phenyl analogs . Fluorine Substituents: The 4-fluorophenyl group in 4e and 5m improves acetylcholinesterase binding and metabolic stability due to fluorine’s electronegativity and small size . Ethoxy vs.
  • Side Chain Modifications :

    • Hydrazinecarbothioamide (e.g., 3a, 4e): These derivatives exhibit enzyme inhibitory activity (e.g., aldose reductase, acetylcholinesterase) but may have reduced bioavailability due to higher polarity .
    • Pyridinylacetamide (e.g., 5k, 5m): Cytotoxic activity correlates with piperazine and aryl substitutions, suggesting target engagement with kinase or DNA repair pathways .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity : The ethoxy group may increase logP compared to methoxy (5k) or halogenated (5l, 3a) analogs, enhancing membrane permeability but risking solubility issues .
  • Metabolic Stability: Fluorine in the benzyl group (as in 5m) typically reduces oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs .
  • Bioactivity : If the acetamide side chain mimics hydrazinecarbothioamide derivatives (e.g., 4e), the compound may show acetylcholinesterase inhibition (~IC₅₀: 10–50 µM) .

Biological Activity

The compound 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide is part of the imidazo[2,1-b][1,3]thiazole class, which has garnered significant interest due to its diverse biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes an imidazo[2,1-b][1,3]thiazole core with an ethoxyphenyl substituent and a fluorophenyl acetamide group. Its molecular formula is C21H24N4O2S, and it has a molecular weight of 396.51 g/mol. The presence of these functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : This compound may inhibit various kinases involved in cell signaling pathways associated with cancer progression. For instance, it has shown potential in inhibiting the vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis .
  • Antimicrobial Activity : Similar compounds in the imidazo[2,1-b][1,3]thiazole class have demonstrated antimicrobial properties against various bacterial strains and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:

  • In vitro Studies : In studies involving human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), this compound showed promising inhibition rates. For example, a related compound demonstrated an IC50 value of 1.4 μM against MDA-MB-231 cells compared to sorafenib (IC50 = 5.2 μM) .

Antimicrobial Activity

The imidazo[2,1-b][1,3]thiazole derivatives have been evaluated for their antimicrobial properties:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-acetamideE. coli8 μg/mL
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-acetamideS. aureus16 μg/mL

These findings suggest that the compound can effectively inhibit the growth of pathogenic bacteria.

Anti-inflammatory Potential

The compound may also exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation. Research has shown that related compounds can suppress TNF-alpha release in experimental models of inflammation .

Case Studies

Several studies have highlighted the efficacy of imidazo[2,1-b][1,3]thiazole derivatives:

  • Cytotoxicity Assays : A series of derivatives were tested for their cytotoxic effects on various cancer cell lines. One study reported that a related compound exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapeutic agents .
  • In Vivo Efficacy : In animal models, certain derivatives demonstrated reduced tumor growth and improved survival rates compared to controls when administered at specific dosages. These studies underscore the potential for further development into therapeutic agents for cancer treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with precursor molecules like substituted imidazo[2,1-b][1,3]thiazoles and aryl acetamides. Key steps include:

  • Coupling reactions : Use of coupling agents (e.g., EDCI or DCC) to link the imidazo-thiazole core with the fluorophenylmethyl acetamide group .
  • Solvent systems : Ethanol, DMF, or dichloromethane are common solvents, with temperature control (e.g., reflux at 80–120°C) to improve yield .
  • Catalysts : Acidic (HCl) or basic (triethylamine) conditions facilitate ring closure and condensation reactions .
    • Optimization : Monitor reactions via TLC/HPLC and adjust stoichiometry of reagents to minimize side products (e.g., over-alkylation) .

Q. What spectroscopic and crystallographic techniques are used to confirm its molecular structure?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • X-ray Crystallography : Resolves spatial arrangement of the imidazo-thiazole core and fluorophenyl group (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Experimental Design :

  • Analog synthesis : Replace the ethoxyphenyl group with chlorophenyl or methoxyphenyl moieties to assess SAR .
  • Bioassays : Test inhibitory activity against kinases or receptors (e.g., IC50 measurements using fluorescence polarization assays) .
    • Data Analysis : Compare activity trends with computational docking studies (e.g., binding affinity to ATP pockets in kinase targets) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Approach :

  • Replicate assays : Standardize protocols (e.g., cell lines, incubation times) to eliminate variability .
  • Purity validation : Use HPLC to confirm compound integrity (>95% purity) and rule out degradation products .
  • Meta-analysis : Cross-reference results with structurally similar compounds (e.g., triazolo-thiazole derivatives) to identify conserved activity patterns .

Q. What mechanisms underlie its stability under physiological conditions?

  • Degradation studies :

  • pH stability : Incubate in buffers (pH 2–9) and monitor via LC-MS for hydrolysis of the acetamide bond .
  • Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation sites (e.g., ethoxy group demethylation) .

Methodological Guidance for Data Interpretation

Q. How to elucidate reaction mechanisms for its synthesis?

  • Intermediate trapping : Isolate and characterize transient species (e.g., using low-temperature NMR for unstable intermediates) .
  • Kinetic studies : Vary reagent concentrations to determine rate laws (e.g., pseudo-first-order kinetics for ring-closure steps) .

Q. What strategies enhance selectivity in target binding?

  • Co-crystallization : Obtain protein-ligand complexes (e.g., with kinase domains) to identify critical hydrogen bonds or hydrophobic interactions .
  • Mutagenesis : Modify target residues (e.g., gatekeeper mutations) to assess binding dependencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.